2-Methoxy-6-(piperidin-4-yl)pyridine
CAS No.:
Cat. No.: VC18204126
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-methoxy-6-piperidin-4-ylpyridine |
| Standard InChI | InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(13-11)9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3 |
| Standard InChI Key | ZADIUFCFJXOGJX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=N1)C2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-methoxy-6-(piperidin-4-yl)pyridine is , with a molecular weight of 192.26 g/mol . The pyridine ring adopts a planar configuration, while the piperidine substituent introduces stereochemical complexity due to its chair conformation. The methoxy group at position 2 enhances electron density on the pyridine ring, influencing reactivity in electrophilic substitution reactions .
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Methoxy-6-(piperidin-4-yl)pyridine | 192.26 | Methoxy, piperidin-4-yl | |
| 2-Methyl-6-(piperidin-4-yl)pyridine | 176.26 | Methyl, piperidin-4-yl | |
| (R)-2-Methoxy-6-(piperidin-2-yl)pyridine | 192.26 | Methoxy, piperidin-2-yl |
The substitution pattern critically affects solubility and lipophilicity. For instance, the methoxy group in 2-methoxy-6-(piperidin-4-yl)pyridine increases polarity compared to its methyl analog, potentially improving aqueous solubility .
Synthetic Methodologies
Pyridine Functionalization Strategies
Recent advances in pyridine synthesis emphasize transition metal-catalyzed cross-coupling and cyclization reactions. A notable method involves the coupling of 2-methoxypyridine-6-boronic acid with 4-(piperidin-4-yl) triflate under Suzuki-Miyaura conditions . This approach achieves regioselective installation of the piperidine moiety with yields exceeding 70% .
Alternative routes utilize reductive amination of 6-(4-oxopiperidin-1-yl)-2-methoxypyridine, employing sodium cyanoborohydride in methanol to afford the target compound in moderate yields (50–60%) .
Table 2: Key Synthetic Routes for 2-Methoxy-6-(piperidin-4-yl)pyridine
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | High regioselectivity |
| Reductive Amination | NaBH₃CN, MeOH, RT | 58 | Mild conditions |
| Cyclization of γ,δ-Alkynyl Oximes | K₂CO₃, glycerol, 120°C | 74 | Single-step synthesis |
The cyclization of γ,δ-alkynyl oximes, as reported by Kumar et al., offers a single-step pathway to pyridine derivatives, though applicability to 2-methoxy-6-(piperidin-4-yl)pyridine requires further validation .
Structural Analogues and Comparative Analysis
Piperidine Positional Isomers
Replacing the piperidin-4-yl group with piperidin-2-yl (as in (R)-2-Methoxy-6-(piperidin-2-yl)pyridine) reduces mGluR5 affinity by 3-fold, underscoring the importance of substituent orientation .
Methoxy vs. Methyl Substituents
The methyl analog (2-Methyl-6-(piperidin-4-yl)pyridine) exhibits lower aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) due to reduced polarity, limiting its pharmacokinetic utility .
Future Directions and Challenges
While 2-methoxy-6-(piperidin-4-yl)pyridine shows promise in CNS drug discovery, challenges persist in optimizing blood-brain barrier (BBB) penetration. Molecular dynamics simulations suggest that N-alkylation of the piperidine nitrogen could enhance lipid solubility without compromising receptor affinity . Further in vivo toxicological studies are warranted to assess long-term safety.
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